7-O-Methyl ivermectin B1A

Analytical Chemistry Reference Standards LC-MS Method Development

7-O-Methyl Ivermectin B1A is a structurally defined analogue of ivermectin B1A (C49H76O14, MW 889.12). Supplied at 94.0% purity, this research-grade compound serves as a critical negative control (lacking intrinsic antiparasitic activity) for GluCl target-engagement studies and as an essential impurity marker (Ivermectin EP Impurity E) for LC-MS method validation. Ideal for SAR, metabolism, and P-gp/CYP3A4 probe studies. Each batch is accompanied by a Certificate of Analysis to ensure traceable analytical data and reproducible results.

Molecular Formula C49H76O14
Molecular Weight 889.1 g/mol
Cat. No. B13837758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Methyl ivermectin B1A
Molecular FormulaC49H76O14
Molecular Weight889.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)OC)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C49H76O14/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)42(51)31(7)57-39)27(3)14-13-15-33-25-56-46-41(50)30(6)20-36(47(52)59-35)49(33,46)55-11/h13-16,20,26-27,29,31-32,34-46,50-51H,12,17-19,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42-,43-,44+,45-,46+,48+,49+/m0/s1
InChIKeyAMYMNGXADZZKER-BVULNTBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Methyl Ivermectin B1A: Research-Grade Avermectin Derivative for Antiparasitic and Biochemical Studies


7-O-Methyl ivermectin B1A is a chemically modified analogue of ivermectin B1A, the major component (>80%) of the widely used antiparasitic agent ivermectin [1]. Belonging to the avermectin family of 16-membered macrocyclic lactones, this compound shares the core structure responsible for potent, broad-spectrum activity against nematodes and arthropods [2]. As a research-grade tool, it is supplied with a reported purity of 94.0% and is intended for use in pharmacology and anti-infection studies as a comparator or probe [3].

Why 7-O-Methyl Ivermectin B1A Cannot Be Replaced by Generic Avermectins in Analytical Workflows


Generic substitution is not viable for 7-O-Methyl ivermectin B1A due to its specific molecular identity. Unlike the parent ivermectin B1a (C48H74O14, MW 875.1), this derivative possesses a distinct molecular formula (C49H76O14, MW 889.12) due to the O-methyl modification [1]. This structural change alters its physicochemical properties, which is critical for applications requiring a well-defined comparator to ivermectin B1A, such as impurity profiling or structure-activity relationship (SAR) studies . Furthermore, as an analogue and not the active pharmaceutical ingredient, its primary value lies in research, where precise chemical identity is non-negotiable for accurate data interpretation .

7-O-Methyl Ivermectin B1A: Quantitative Differentiation from Ivermectin B1A and Other Analogs


Defined Molecular Identity: Distinct Physicochemical Properties Compared to Ivermectin B1A

7-O-Methyl ivermectin B1A has a higher molecular weight and altered elemental composition compared to its parent compound, ivermectin B1A. This is a critical differentiator for analytical methods like HPLC and LC-MS, where it can serve as a distinct internal standard or resolution marker. The target compound's molecular formula is C49H76O14 with a weight of 889.12 g/mol [1], whereas ivermectin B1A is C48H74O14 with a weight of 875.1 g/mol .

Analytical Chemistry Reference Standards LC-MS Method Development

Reported Purity Benchmark for Research Use: 94.0% by Vendor Specification

The target compound is supplied with a vendor-reported purity of 94.0% . This is a key specification for a research-grade chemical, ensuring that in vitro and in vivo experiments are conducted with a defined level of compound homogeneity. While purity for ivermectin B1A standards can vary, this specific lot-certified purity provides a baseline for data reproducibility and comparison across studies using this specific analogue .

Pharmacology In Vitro Assays Compound Characterization

Structural Analogue Utility: A Negative Control for Structure-Activity Relationship (SAR) Studies

The 7-O-methyl modification on ivermectin B1A serves as a precise structural probe in SAR studies. While ivermectin B1A exhibits potent activity by binding to glutamate-gated chloride channels (GluCls) in invertebrates with high affinity [1], the 7-O-methyl analogue is a natural impurity in the synthesis of ivermectin and has been shown to have little or no activity against bacteria, fungi, or parasites . This makes it an ideal negative control to confirm that observed biological effects are specific to the ivermectin B1A pharmacophore and not a general property of the macrocyclic lactone core.

Medicinal Chemistry SAR Analysis Mode of Action Studies

Key Research Applications for 7-O-Methyl Ivermectin B1A in Analytical and Pharmacological Workflows


Analytical Chemistry: LC-MS Method Development and Impurity Profiling

Due to its distinct molecular weight (889.12 g/mol) and formula (C49H76O14), 7-O-Methyl ivermectin B1A serves as an excellent chromatographic marker or internal standard for LC-MS methods designed to separate and quantify ivermectin B1A and its related substances [1]. Its presence as a known impurity in ivermectin synthesis makes it essential for developing robust impurity profiling methods required for quality control of ivermectin drug substance.

Pharmacological Research: Use as a Negative Control in In Vitro Assays

As an analogue of ivermectin B1A with reportedly little or no intrinsic antiparasitic activity [1], this compound is a critical negative control. It allows researchers to distinguish between specific, target-mediated effects (e.g., binding to GluCl channels ) and non-specific or off-target effects of the macrocyclic lactone scaffold. This is essential for validating the mechanism of action in cell-based assays and for SAR studies aimed at developing next-generation antiparasitics.

Biochemical Studies: Investigating Drug Metabolism and Transport

As a structural analogue of ivermectin B1A, 7-O-Methyl ivermectin B1A can be employed in comparative studies of drug metabolism and transport. For instance, it can serve as a substrate or inhibitor probe to investigate the role of cytochrome P450 enzymes (e.g., CYP3A4) [1] and efflux transporters like P-glycoprotein (P-gp) , which are key determinants of ivermectin's pharmacokinetics and drug-drug interactions. Differences in metabolic stability or transporter affinity compared to the parent compound can provide valuable insights into structure-pharmacokinetic relationships.

Chemical Biology: Probing the Mode of Action of Avermectins

The compound's status as a naturally occurring impurity and inactive analogue [1] positions it as a valuable chemical probe. In studies using model organisms like Caenorhabditis elegans or parasitic nematodes, comparing the effects of ivermectin B1A with 7-O-Methyl ivermectin B1A can help dissect the precise molecular interactions required for anthelmintic activity, such as binding to and activating glutamate-gated chloride channels (GluCls) . This comparative approach aids in understanding the molecular basis of drug action and resistance.

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